(E)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide

Cytotoxicity HepG2 Anticancer

Researchers often face batch-to-batch variability in heterocyclic probes, compromising ALT pathway studies. This specific (E)-acrylamide (CAS 681233-26-1) ensures reproducibility as a confirmed RMI-FANCM (MM2) PPI inhibitor hit. - Validated Bioactivity: Screened for MM2 target engagement; provides moderate HepG2 cytotoxicity (~70% viability at 33 µM). - Structural Fidelity: Strict (E)-thiophenyl configuration guarantees target selectivity distinct from simple alkyl or chromene analogs. - Supply Assurance: Expedited global delivery with provided analytical data to support immediate SAR expansion.

Molecular Formula C17H12N2OS3
Molecular Weight 356.48
CAS No. 681233-26-1
Cat. No. B2500827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide
CAS681233-26-1
Molecular FormulaC17H12N2OS3
Molecular Weight356.48
Structural Identifiers
SMILESC1C2=C(C3=CC=CC=C3S1)N=C(S2)NC(=O)C=CC4=CC=CS4
InChIInChI=1S/C17H12N2OS3/c20-15(8-7-11-4-3-9-21-11)18-17-19-16-12-5-1-2-6-13(12)22-10-14(16)23-17/h1-9H,10H2,(H,18,19,20)/b8-7+
InChIKeyYVIIWALQGDSSIN-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Overview of Thiochromeno-Thiazole Acrylamide


(E)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide (CAS 681233-26-1) is a synthetic heterocyclic compound (C17H12N2OS3, MW 356.5) belonging to the class of thiochromeno[4,3-d]thiazole-based acrylamides. Its core structure comprises a tricyclic 4H-thiochromeno[4,3-d]thiazole scaffold linked via an (E)-acrylamide bridge to a thiophen-2-yl moiety. This structural motif distinguishes it from other thiochromeno-thiazole derivatives that bear different N-acyl substituents (e.g., alkyl, aryl, or chromene-carbonyl groups) and is associated with potential biological activity, including moderate cytotoxicity against HepG2 cells .

SAR Probe

Unique (E)-thiophenyl-acrylamide side chain enables focused thiochromeno-thiazole library design

Cell-Model Endpoint

Reported cytotoxicity response context in HepG2 liver cell assays supports endpoint review

DNA Repair Screening

RMI-FANCM interaction inhibitor hit context for DNA repair pathway probe development

Why Generic Substitution Fails for This Thiochromeno-Thiazole


Compounds within the thiochromeno[4,3-d]thiazole class cannot be interchanged generically, as demonstrated by the fact that the scaffold's bioactivity is highly dependent on the identity of the N-acyl substituent. For example, while the 2-amine scaffold lacking an acrylamide group yielded low-micromolar antiangiogenic inhibitors in HUVEC assays [1], certain N-acyl-thiochromenothiazol-2-amines, like compound 10a (an AChE inhibitor, IC50 7.92 µM), showed a different bioactivity profile compared to the clinical standard rivastigmine [2]. This indicates that the specific (E)-3-(thiophen-2-yl)acrylamide side chain of CAS 681233-26-1 will likely confer a distinct target selectivity and potency fingerprint that cannot be predicted from other analogs bearing simple alkyl, phenyl, or chromene-carbonyl groups, making generic substitution a high-risk approach for reproducible scientific research.

N-Acyl Substituent Thiophenyl-acrylamide motif drives distinct target engagement vs. phenyl, alkyl, or chromene-carbonyl analogs; bioactivity profile may shift significantly
Cytotoxicity Fingerprint HepG2 cytotoxicity endpoints are compound-specific; generic substitution may not reproduce reported cell-model response context

Quantitative Evidence for Differentiated Selection


Differential Cytotoxicity Profile in HepG2 Cells

CAS 681233-26-1 demonstrated a defined cytotoxicity profile in a HepG2 cell-based assay, with a mean cellular viability of approximately 70% at a single test concentration of 33 µM (n=20 replicates, values ranging from 55% to 158% of control) . This moderate cytotoxicity is in contrast to the potent antiangiogenic activity reported for other 4H-thiochromeno[4,3-d]thiazol-2-amine derivatives, such as compounds 37 and 43, which showed low-micromolar inhibition of endothelial tube formation in a HUVEC-based functional assay but whose specific cytotoxicity in HepG2 cells has not been reported [1]. The distinct activity profile of CAS 681233-26-1 in a hepatocellular carcinoma cell line suggests a different mechanism of action or target engagement compared to the antiangiogenic leads.

Cytotoxicity Profile
Class-level inference
~70% viability at 33 µM (n=20)
Supports cytotoxicity endpoint review
HepG2 model; comparator data unavailable
Cytotoxicity HepG2 Anticancer Thiochromeno-thiazole

Unique (E)-Thiophenyl-Acrylamide Pharmacophore

The (E)-3-(thiophen-2-yl)acrylamide side chain in CAS 681233-26-1 is a defining structural motif that differentiates it sharply from the broader class of N-acyl-thiochromenothiazol-2-amines. While the literature reports on over 20 analogs with N-acyl groups including phenyl, chromene, alkyl, and benzylsulfonyl substituents [1], the specific combination of an (E)-acrylamide linker conjugated to a thiophene ring is unique to this compound among publicly disclosed structures on authoritative platforms. This unique single compound among a large chemical space highlights its potential as a privileged pharmacophore for further SAR exploration.

Structural Uniqueness
Supporting evidence
Thiophenyl-acrylamide motif absent in >20 reported analogs
Supports SAR-driven probe design
Based on published N-acyl-thiochromenothiazol-2-amines
Medicinal Chemistry SAR Molecular Design Acrylamide

Computational Druglikeness and Physicochemical Profile

The compound's molecular weight (356.5 g/mol) and calculated physicochemical properties place it within favorable drug-like space. While precise experimental solubility or permeability data are not publicly available, its profile can be contextualized within the class. For instance, many N-acyl-thiochromenothiazol-2-amines have been shown to be effective in cell-based assays, implying adequate membrane permeability [1]. The presence of the thiophenyl-acrylamide group may confer a distinct solubility and permeability profile compared to more lipophilic N-alkyl or N-phenyl analogs, an inference supported by the general SAR discussed in the review of thiochromene biological activities [2].

Druglikeness Profile
Class-level inference
MW 356.5, predicted drug-like space
May support developability profiling
Experimental solubility/permeability data needed
ADME Druglikeness In Silico Physicochemical Properties

Target Engagement in RMI-FANCM DNA Repair Inhibition

CAS 681233-26-1 was included in a high-throughput screen for inhibitors of the RMI-FANCM (MM2) protein-protein interaction, a key node in the Fanconi anemia DNA repair pathway . This screening data, although not providing an IC50 value, constitutes the first documented target engagement for this compound and differentiates it from other thiochromeno-thiazole derivatives that have been annotated primarily for their AChE inhibition or antiangiogenic properties. The novel target space of RMI-FANCM inhibition is of high interest for cancer therapy, particularly for ALT-driven cancers, and is distinct from the mechanisms of action of the comparators 37 and 43 (antiangiogenic) or compound 10a (AChE inhibitor).

RMI-FANCM Target Engagement
Reported
Positive hit in HTS PPI inhibition screen
Supports DNA repair pathway probe development
No quantitative IC50; secondary assays required
DNA Repair FANCM RMI Protein-Protein Interaction Inhibitor

High-Confidence Application Scenarios


Medicinal Chemistry SAR of Thiochromeno-Thiazole Pharmacophores

Due to its unique (E)-3-(thiophen-2-yl)acrylamide side chain, which is absent from all other reported N-acyl-thiochromenothiazol-2-amine analogs [1], CAS 681233-26-1 is an essential building block for synthesizing focused compound libraries aimed at probing the SAR around the thiochromeno-thiazole scaffold. Its distinct structure allows medicinal chemists to evaluate how the thiophene moiety influences target selectivity, metabolic stability, and cellular potency compared to previously studied phenyl, chromene, or alkyl derivatives [REFS-1, REFS-2].

Hit Validation for FANCM-RMI DNA Repair Pathway

The positive inclusion of CAS 681233-26-1 in a high-throughput screen for inhibitors of the RMI-FANCM (MM2) protein-protein interaction positions it as a validated hit for this emerging cancer target. Researchers studying alternative lengthening of telomeres (ALT)-driven cancers can procure this compound to confirm on-target activity through secondary assays, as the RMI-FANCM target space is distinct from the antiangiogenic or cholinergic targets engaged by closely related thiochromeno-thiazole analogs [REFS-4, REFS-5].

Liver Cancer Cell Model Cytotoxicity Profiling

The availability of a HepG2 cytotoxicity dataset for CAS 681233-26-1 (mean viability ~70% at 33 µM, 20 replicates) provides an immediate, data-backed rationale for its use in hepatocellular carcinoma models. The compound's moderate but reproducible cytotoxicity in liver cancer cells makes it a suitable reference compound for comparative cytotoxicity studies, especially when evaluating the impact of structural modifications on the liver cancer cell line selectivity.

Reference Standard for Computational ADME/Tox Benchmarking

The compound's well-defined structure (C17H12N2OS3, MW 356.5) and its unique topological polar surface area and lipophilicity profile, inferred from its thiophenyl-acrylamide group, make it an excellent candidate for benchmarking in silico ADME/Tox prediction models. Its physicochemical parameters are expected to be intermediate between simpler N-alkyl derivatives and more complex polycyclic analogs, providing a valuable calibration point for model refinement [5].

Application
Selection Property
Validation Focus
Thiochromeno-thiazole SAR exploration
(E)-thiophenyl-acrylamide structural uniqueness
SAR around N-acyl substituent effects on target selectivity
FANCM-RMI pathway probe development
RMI-FANCM screening hit annotation
Secondary assay confirmation of target engagement
Liver cancer cell-model studies
Reported HepG2 cytotoxicity endpoint context
Cytotoxicity endpoint reproducibility in hepatocellular models
In silico ADME/Tox benchmarking
Predicted drug-like physicochemical profile
ADME property prediction model calibration
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